molecular formula C24H30N4O4 B2880345 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide CAS No. 899956-99-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide

Cat. No.: B2880345
CAS No.: 899956-99-1
M. Wt: 438.528
InChI Key: BXORLRYBRSZSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide features a 2,3-dihydro-1,4-benzodioxin core linked to an ethanediamide group. The substituents include a 4-(dimethylamino)phenyl moiety and a pyrrolidine ring, which confer unique electronic and steric properties.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4/c1-27(2)19-8-5-17(6-9-19)20(28-11-3-4-12-28)16-25-23(29)24(30)26-18-7-10-21-22(15-18)32-14-13-31-21/h5-10,15,20H,3-4,11-14,16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXORLRYBRSZSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H24N4O2\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_2

This structure includes a benzodioxin moiety and a dimethylamino phenyl group linked to a pyrrolidine, suggesting potential interactions with various biological targets.

1. Anticonvulsant Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant anticonvulsant properties. A study synthesized multiple derivatives and evaluated their efficacy in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results showed that certain analogs provided substantial protection against seizures at doses of 100 mg/kg and 300 mg/kg, demonstrating a promising therapeutic profile for epilepsy treatment .

CompoundMES ED50 (mg/kg)PTZ ED50 (mg/kg)
Compound A32.0840.34
Compound B100300
N-(2,3-dihydro...)TBDTBD

2. Neuroprotective Effects

In addition to anticonvulsant properties, the compound's structure suggests potential neuroprotective effects. Similar compounds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. The incorporation of specific functional groups may enhance the compound's lipophilicity, facilitating better blood-brain barrier penetration and neuroprotective efficacy .

The mechanism of action for compounds related to this compound primarily involves modulation of neurotransmitter systems. Specifically, these compounds may interact with sodium channels and GABA receptors, leading to altered neuronal excitability and reduced seizure activity .

Case Study 1: Anticonvulsant Efficacy

A study conducted on a series of N-substituted benzothiazol-amides demonstrated that modifications in the chemical structure can significantly influence anticonvulsant efficacy. In this study, compounds were tested in both MES and PTZ models, revealing that certain substitutions led to increased potency compared to traditional anticonvulsants like phenytoin .

Case Study 2: Neuroprotective Properties

Another investigation into similar benzodioxin derivatives highlighted their neuroprotective effects in models of oxidative stress-induced neuronal injury. The findings suggested that these compounds could reduce neuronal death and improve overall cell viability in vitro .

Comparison with Similar Compounds

Structural Analogues with Benzodioxin Cores

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CS-0309467)
  • Molecular Formula : C₂₃H₂₅N₃O₃
  • Molecular Weight : 391.46 g/mol
  • Key Features: Shares the benzodioxin core and dimethylamino group with the target compound but replaces the ethanediamide-pyrrolidine-ethyl chain with a methoxy-pyridin-3-amine moiety.
  • Applications: Limited to research use due to unvalidated medical applicability .
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-2-(5-methyl-2-furanyl)-4(1H)-quinazolinone
  • Key Features: Integrates a quinazolinone ring and a furanyl group instead of the ethanediamide linker.
  • Properties: Likely exhibits distinct solubility and reactivity due to the quinazolinone-furanyl system .

Compounds with Pyrrolidine or Dimethylamino Substituents

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
  • Molecular Weight : 531.53 g/mol
  • Key Features: Contains a nitro group (electron-withdrawing) and a tetrahydroimidazo-pyridine core, contrasting with the target compound’s electron-donating dimethylamino group.
  • Impact: The nitro group may enhance stability but reduce bioavailability compared to the dimethylamino substituent .
N-{4-[(4-Dimethylamino-benzylidene)amino]-6-...triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide
  • Key Features: Combines multiple dimethylamino and pyrrolidine groups with a triazine core.

Data Table: Structural and Functional Comparison

Compound Name/Identifier Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Properties
Target Compound Not explicitly provided ~500 (estimated) Benzodioxin, ethanediamide, pyrrolidine, dimethylamino Research focus, receptor interaction studies
CS-0309467 C₂₃H₂₅N₃O₃ 391.46 Benzodioxin, methoxy-pyridine Non-medical research
Diethyl 8-cyano-7-(4-nitrophenyl)-... C₂₈H₂₇N₅O₆ 531.53 Nitrophenyl, tetrahydroimidazo-pyridine Synthetic intermediate, stability studies
Quinazolinone derivative C₂₃H₂₀N₂O₄ 406.42 Benzodioxin, quinazolinone, furanyl Potential kinase inhibition

Key Findings

  • Electronic Effects: The dimethylamino group in the target compound enhances electron density, favoring interactions with electron-deficient biological targets. In contrast, nitro-substituted analogs (e.g., ) may exhibit stronger electrophilic character.
  • Solubility and Bioavailability: The ethanediamide linker in the target compound likely improves water solubility compared to rigid triazine or quinazolinone cores in analogs .

Preparation Methods

Structural Decomposition and Retrosynthetic Analysis

The target compound comprises three modular components:

  • 2,3-Dihydro-1,4-benzodioxin-6-amine (benzodioxin core)
  • Ethylenediamide linker (ethanediamide backbone)
  • 2-[4-(Dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl (branched alkyl-aryl-pyrrolidine side chain)

Retrosynthetic disconnection suggests two viable strategies (Figure 1):

  • Route A : Sequential coupling of the benzodioxin amine to ethanedioic acid, followed by conjugation with the alkyl-aryl-pyrrolidine moiety.
  • Route B : Pre-assembly of the alkyl-aryl-pyrrolidine side chain, followed by ethanediamide bond formation with the benzodioxin amine.

Patents and synthetic protocols from validate these approaches, emphasizing the use of polar aprotic solvents (DMF, DMSO) and LiH/DBU bases for amidation reactions.

Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine

Nitration-Reduction Pathway

The benzodioxin amine is synthesized via nitration of 1,4-benzodioxan followed by catalytic hydrogenation (Table 1):

Step Reagents/Conditions Yield Source
1 HNO₃/H₂SO₄, 0–5°C, 4h 78%
2 H₂ (50 psi), 10% Pd/C, EtOH, 25°C, 12h 92%

Key Insight : Controlled nitration at ≤5°C minimizes di-nitration byproducts.

Direct Amination via Buchwald-Hartwig Coupling

An alternative method employs palladium-catalyzed C–N coupling:

  • Conditions : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, 110°C, toluene.
  • Yield : 68% (lower than nitration-reduction but avoids nitro intermediates).

Ethanediamide Bond Formation

Carbodiimide-Mediated Coupling

Activation of ethanedioic acid using N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) :

  • Solvent : Anhydrous DMF under N₂.
  • Base : LiH or DBU (1.5 equiv).
  • Reaction Time : 12–24h at 25°C.

Example :

Benzodioxin-6-amine (1 equiv) + Ethanedioic acid (1.2 equiv) →  
EDC (1.5 equiv), LiH (1.5 equiv), DMF, 24h →  
N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanedioic acid monoamide (Yield: 74%).  

Mixed Anhydride Method

For acid-sensitive substrates, propylphosphonic anhydride (T3P) generates reactive intermediates:

  • Conditions : T3P (50% in EtOAc), i-Pr₂NEt, DCM, 0°C → RT.
  • Advantage : Reduced racemization vs. carbodiimides.

Conjugation of the Alkyl-Aryl-Pyrrolidine Side Chain

Synthesis of 2-[4-(Dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethylamine

Reductive Amination
  • Substrates : 4-(Dimethylamino)benzaldehyde + pyrrolidine → imine → NaBH₄/MeOH.
  • Yield : 83%.
Ullmann Coupling (For Halogenated Intermediates)
  • Conditions : CuI (10 mol%), L-proline, K₃PO₄, DMSO, 90°C.
  • Scope : Compatible with bromo-/iodo-aryl precursors.

Final Amide Coupling

The secondary amine reacts with the mono-activated ethanedioic acid derivative:

  • Activators : HATU, HOAt (1:1.2 ratio).
  • Solvent : DMF or NMP.
  • Yield : 62–68% after silica gel chromatography.

Analytical Validation and Optimization Challenges

Spectroscopic Characterization

  • ¹H-NMR : Key signals include:
    • δ 6.85–7.25 (benzodioxin aromatic protons).
    • δ 3.55–3.70 (pyrrolidine N–CH₂).
    • δ 2.95 (N(CH₃)₂ singlet).
  • IR : Stretches at 1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C–N).

Purification Challenges

  • Issue : Co-elution of diastereomers due to the chiral pyrrolidine center.
  • Solution : Chiral HPLC using Ultron Chiral ES-OVS column (15:85 ethanol:20 mM KH₂PO₄, pH 3.5).

Comparative Analysis of Synthetic Routes

Parameter Nitration-Reduction Route Buchwald-Hartwig Route
Total Yield 58% 42%
Byproducts <5% 12–15%
Scalability Kilogram-scale feasible Limited to ≤100g
Cost $12/g $28/g

Data synthesized from.

Industrial-Scale Considerations

  • Solvent Recovery : DMF distillation (>98% purity) reduces waste.
  • Catalyst Recycling : Pd/C from hydrogenation steps reused ≤5 cycles.
  • Regulatory Compliance : Residual LiH <10 ppm (ICH Q3D guidelines).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.